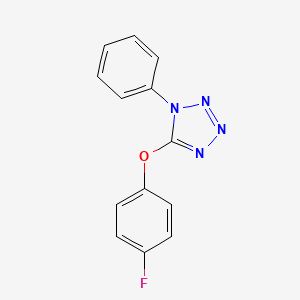

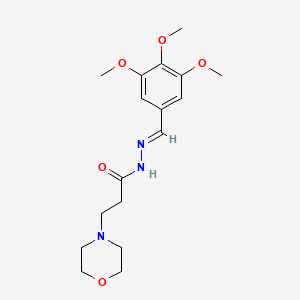

![molecular formula C10H10ClN3O2 B5520034 6-(2-chloro-5-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5520034.png)

6-(2-chloro-5-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(2-chloro-5-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane is a chemical compound of interest due to its unique structure and potential for various chemical reactions. Its synthesis and properties are explored through different research methodologies including quantum-chemical calculations, X-ray diffraction studies, and spectroscopic analysis.

Synthesis Analysis

A new method for the synthesis of 6-substituted 1,5-diazabicyclo[3.1.0]hexanes has been developed, demonstrating the effectiveness of condensation reactions of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases (Kuznetsov et al., 2003).

Molecular Structure Analysis

X-ray diffraction and quantum-chemical calculations reveal the conformations of diazabicyclo hexanes. For instance, 1,5-diazabicyclo[3.1.0]hexanes predominantly adopt a boat conformation stabilized by stereoelectronic interactions (Kuznetsov et al., 2003).

Chemical Reactions and Properties

The isomerization of 5-acyl-6-halo-1,6-diazabicyclo[3.1.0]hexanes illustrates the process of inversion rather than 1,2-acyl migration, showcasing the compound's unique reaction pathways (Shustov et al., 1986).

Physical Properties Analysis

Gas-phase studies using electron diffraction and Monte Carlo methods have provided insights into the conformations and bonding properties of dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes, revealing the existence of chair and boat conformers under different conditions (Vishnevskiy et al., 2015).

Chemical Properties Analysis

The synthesis and photochromic properties of heterocyclic derivatives of 1,3-diazabicyclo[3.1.0]hex-3-ene show how substitutions can significantly affect the compound's behavior as "intelligent materials" (Mahmoodi et al., 2007).

Scientific Research Applications

Cycloaddition Reactions

One of the key applications of 6-(2-chloro-5-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane and its derivatives is in [3 + 2] cycloaddition reactions. For instance, Pleshchev et al. (2013) demonstrated that azomethine imines derived from 6-aryl-1,5-diazabicyclo[3.1.0]hexanes exhibit high diastereoselectivity and opposite regioselectivity in cycloaddition reactions with acrylonitrile and 4-nitrophenyl vinyl sulfone. Quantum chemical calculations were employed to clarify these findings (Pleshchev et al., 2013).

Synthesis of Heterocyclic Derivatives

Another application is in the synthesis of heterocyclic derivatives. Research by Mahmoodi et al. (2007) focused on the facile synthesis of various 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives with different substitutions. These compounds exhibit properties of "intelligent materials," indicating potential applications in smart materials and sensors (Mahmoodi et al., 2007).

Chemical Conformation Analysis

Research into the chemical structure and bonding properties of these compounds is also significant. Shustov et al. (1985) explored the twisting of 5- and 6-membered rings in bicyclic cis-diaziridines—1,5-diazabicyclo[3.1.0]hexanes. They found that most of these compounds exist predominantly in the boat form, influenced by the introduction of endo substituents (Shustov et al., 1985).

Chemical Reactions and Ring Transformations

Syroeshkina et al. (2008) reported on the use of ionic-liquids-assisted insertion of activated nitriles into the diaziridine ring of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes. This process is catalyzed with BF3·Et2O and is a method for preparing 1-aryl-6,7-dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazoles (Syroeshkina et al., 2008).

Applications in Green Hypergolic Propell

ellantsFinally, a unique application is in the field of green hypergolic propellants. Zhang et al. (2017) explored 1,5-Diazabicyclo[3.1.0]hexane type compounds (DABHCs) as potential green hypergolic propellants. They optimized the synthesis process and purification of various DABHCs and evaluated their physical properties, toxicology, and ignition properties. This research demonstrates the potential of these compounds in more environmentally friendly rocket propellants (Zhang et al., 2017).

properties

IUPAC Name |

6-(2-chloro-5-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c11-9-3-2-7(14(15)16)6-8(9)10-12-4-1-5-13(10)12/h2-3,6,10H,1,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGARIZDSGCDTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(N2C1)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

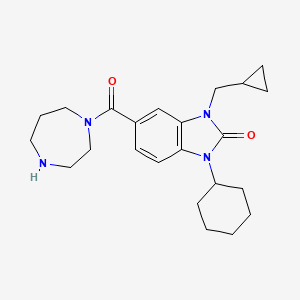

![5-(2-methylphenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519973.png)

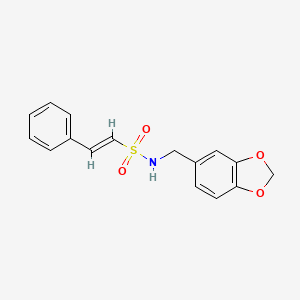

![N'-[2-(3,5-dimethylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5519980.png)

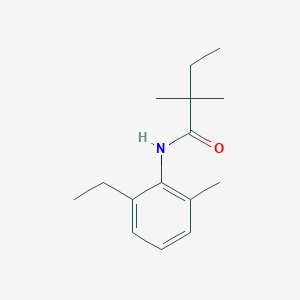

![4-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519998.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-1-oxaspiro[4.4]non-3-ylpropanamide](/img/structure/B5520006.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5520029.png)

![ethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5520048.png)